molecular formula C71H84N18O18S6 B1255734 Thiopeptin BA CAS No. 70606-90-5

Thiopeptin BA

Cat. No.: B1255734
CAS No.: 70606-90-5
M. Wt: 1669.9 g/mol
InChI Key: XLCGNZQPUQXSOY-ASKSIGGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiopeptin BA is a component of the thiopeptin complex, a group of sulfur-containing peptide antibiotics produced by Streptomyces tateyamensis . Thiopeptin is a potent antibacterial agent with a primary research focus on its activity against Gram-positive bacteria . The broader thiopeptide family, to which this compound belongs, is characterized by a complex structure rich in thiazoles, oxazoles, and dehydroamino acids, all formed through post-translational modifications of a ribosomal precursor peptide . Thiopeptin antibiotics consist of a major component, thiopeptin B, and several minor ones, including the thiopeptin A group . Acid hydrolysis studies of these components reveal a characteristic amino acid profile including valine, threonine, cysteine, and alanine . The thiopeptide class exhibits its powerful antibacterial effects primarily by inhibiting protein synthesis at the ribosome . For researchers, this compound represents a valuable tool for studying bacterial protein synthesis mechanisms and exploring strategies to overcome multidrug resistance in Gram-positive pathogens . Its properties make it a compound of interest in the ongoing investigation of novel antibiotic scaffolds and their modes of action . This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

70606-90-5

Molecular Formula

C71H84N18O18S6

Molecular Weight

1669.9 g/mol

IUPAC Name

2-[2-[[2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,28,38,41,44,47-octaoxo-37-propan-2-yl-23-sulfanylidene-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,54,57-undecaen-51-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid

InChI

InChI=1S/C71H84N18O18S6/c1-14-37-63-82-43(22-109-63)59(100)88-52(70(13,106)34(12)92)66-84-45(24-112-66)62(108)87-48-33(11)107-68(105)40-19-36(31(9)90)35-15-16-38(50(93)49(35)78-40)77-46(25(2)3)60(101)75-28(6)54(95)72-26(4)53(94)73-29(7)56(97)89-71(69-85-44(23-113-69)58(99)86-47(32(10)91)61(102)80-37)18-17-39(79-51(71)41-20-111-65(48)81-41)64-83-42(21-110-64)57(98)74-27(5)55(96)76-30(8)67(103)104/h14-16,19-21,23-25,28-29,31-34,38-39,43,46-48,50-52,77,79,90-93,106H,4-5,8,17-18,22H2,1-3,6-7,9-13H3,(H,72,95)(H,73,94)(H,74,98)(H,75,101)(H,76,96)(H,80,102)(H,86,99)(H,87,108)(H,88,100)(H,89,97)(H,103,104)/b37-14-

InChI Key

XLCGNZQPUQXSOY-ASKSIGGCSA-N

SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Isomeric SMILES

C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Canonical SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

melting_point

219-222°C

physical_description

Solid

Synonyms

thiopeptin B

Origin of Product

United States

Discovery, Isolation, and Early Characterization of Thiopeptin Ba

Historical Context of Thiopeptide Discovery

The discovery of antibiotics saw a "golden age" in the mid-20th century, with many antibacterial scaffolds identified between the late 1930s and early 1960s. Thiopeptides emerged as a relatively new family within this historical context mdpi.comnih.gov. The first known thiopeptide, micrococcin (B1169942), was isolated in 1948 mdpi.com. Thiostrepton (B1681307), a more famous member, was discovered in 1954 mdpi.com. The structural complexity and potent activity of thiopeptides against Gram-positive bacteria have attracted significant attention mdpi.comnih.gov.

Identification and Isolation of Thiopeptin (B1257131) from Producing Organisms, e.g., Streptomyces tateyamensis

Thiopeptins are a group of sulfur-containing peptide antibiotics produced by Streptomyces tateyamensis nih.govasm.org. This bacterium is a common source of these compounds nih.gov. The antibiotic complex from Streptomyces tateyamensis consists of a major component, designated thiopeptin B, and four minor components, thiopeptins A1 to A4 nih.govasm.org.

Isolation of these components typically involves solvent extraction from the mycelium of the producing organism nih.govasm.org. Following extraction, chromatography, particularly on silica (B1680970) gel using mixtures of chloroform (B151607) and methanol (B129727) as elution solvents, is employed to separate the different thiopeptin components nih.govasm.org. Early studies characterized these components based on their chemical and biological properties asm.org.

Initial Biological Activity Profiling

Initial studies revealed that the thiopeptin complex, including thiopeptin BA (implied as part of the thiopeptin A group), possesses strong antibacterial activity. This activity is particularly notable against Gram-positive bacteria and Mycoplasma nih.govasm.org. A significant finding from early profiling was that thiopeptin exhibited no cross-resistance to major human-use antibiotics available at the time nih.govasm.org.

Acid hydrolysis of the thiopeptin components provided insights into their amino acid composition, yielding valine, threonine, cysteine, and alanine (B10760859) nih.govasm.org. While the thiopeptin A group components shared chemical and biological properties similar to thiopeptin B, detailed characterization established thiopeptins A1, A3, and A4 as new antibiotics nih.govasm.org.

The antibacterial activity of thiopeptides is primarily attributed to their inhibition of ribosomal protein synthesis nih.govresearchgate.net. Different thiopeptides can have varying mechanisms of action depending on the size of their macrocycle nih.govresearchgate.net. For instance, thiopeptides with 26-membered macrocycles, like thiostrepton and micrococcin P1, are known to bind to the GTPase-associated region of the ribosome/L11 protein complex nih.govresearchgate.net.

Interactive Data Table: Amino Acid Composition (based on hydrolysis)

Amino AcidMoles per Thiopeptin Component (A1-A4, B)
Valine1
Threonine1
Cysteine1
Alanine2

Note: This table is based on the acid hydrolysis data of the thiopeptin components as described in the early characterization studies nih.govasm.org.

Molecular Architecture and Advanced Structural Characterization

Primary Structural Features of Thiopeptin (B1257131) BA

The fundamental structure of Thiopeptin BA is defined by several key features, including its macrocyclic core, the presence of a thioamide group, specific piperidine (B6355638) or dehydropiperidine rings, and the incorporation of dehydroamino acids and azoles. nih.govnih.govpnas.org

Macrocyclic Core Architectures and Sub-classification

Thiopeptides, including this compound, are characterized by a central nitrogen-containing six-membered ring that serves as a scaffold for at least one macrocycle and a tail. mdpi.com Thiopeptins are part of a sub-classification of thiopeptides, often categorized into series based on the oxidation state of this central ring. The "a" series of thiopeptides, to which this compound belongs, features a totally reduced central piperidine ring, while the "b" series contains a 1,2-dehydropiperidine ring. nih.gov Thiopeptins typically contain a second macrocycle that incorporates a quinaldic acid moiety. nih.govsjtu.edu.cnnih.gov Thiopeptide macrocycles can vary in size, commonly observed as 26-, 29-, and 35-membered rings, depending on the number of constituent residues. nih.govmdpi.com

Distinctive Thioamide Moiety Presence

A notable feature of this compound, and thiopeptins in general, is the presence of a thioamide moiety, which is considered rare among natural products. nih.govrsc.orgelifesciences.org The thioamide group in thiopeptins is generated posttranslationally by a TfuA-YcaO pair encoded within the thiopeptin biosynthetic gene cluster. rsc.orgresearchgate.net This modification occurs before the maturation of the thiopeptide's bicyclic scaffold. researchgate.net Structurally, the thioamide C=S bond is longer than a typical amide C=O bond, and the sulfur atom has a larger van der Waals radius compared to oxygen, influencing the molecule's interactions and conformation. nih.gov

Piperidine and Dehydropiperidine Rings in the Core

Thiopeptins are distinguished by having either a piperidine (series a) or dehydropiperidine (series b) ring within their core macrocycle. nih.govpnas.org this compound, belonging to the series "a", contains a piperidine ring. nih.gov The formation of the piperidine ring in series "a" thiopeptides, such as this compound, originates from the reduction of a dehydropiperidine intermediate found in series "b" thiopeptides. nih.govsjtu.edu.cn This reduction is catalyzed by an F420H2-dependent reductase. sjtu.edu.cnmdpi-res.com

Stereochemical Assignment Methodologies

Determining the complete stereochemistry of complex natural products like this compound can be challenging. Historically, structure elucidation of thiopeptides, including stereochemical assignments, relied on a combination of degradation studies and analysis of fragments. mdpi.com X-ray diffraction has been essential in elucidating both connectivity and stereochemistry when crystals are available. mdpi.com However, for many thiopeptides where crystallization is difficult, NMR spectroscopy techniques have been crucial. mdpi.comleibniz-fmp.de Despite advances in NMR, a degree of uncertainty can remain regarding stereochemistry until further evidence is obtained. mdpi.com Proposed configurations have often been based on analogy with similar isolated compounds, amino acid analysis, or isotopic labeling experiments using labeled amino acids. mdpi.com Chiral TLC and chiral capillary electrophoresis have also been employed in some cases for determining the configuration of specific residues. mdpi.com Synthetic approaches, including the comparison of synthetic fragments with those from the natural product, can serve as ultimate confirmation for both connectivity and stereochemistry. mdpi.comcardiff.ac.uk

Conformational Analysis and Structural Dynamics

The macrocyclic nature and the presence of multiple rigidifying elements like azoles, dehydroamino acids, and amide bonds confer a degree of rigidity to thiopeptides, which is important for their biological activity. mdpi.com Conformational analysis, the study of the spatial arrangements of a molecule and the energetics between them, is vital for understanding the structure-activity relationships of this compound. iupac.orglumenlearning.com Early conformational studies on thiopeptides utilized NMR spectroscopy to provide solution structures. mdpi.com Techniques like NMR spectroscopy, in conjunction with theoretical calculations such as molecular mechanics, molecular dynamics, and quantum chemical calculations, are used to explore the conformational space and determine energetically favorable conformations. iupac.orgauremn.org.brbeilstein-journals.org The rigidity provided by the structural features influences the molecule's ability to adopt specific conformations necessary for binding to its biological targets, such as the ribosome. mdpi.comresearchgate.net

Solution-State Conformation Studies (e.g., NMR)

NMR spectroscopy has been a primary tool for investigating the solution-state conformation of thiopeptides. Studies utilizing ¹H and ¹³C NMR spectroscopy have been employed for the structural determination and carbon-13 signal assignments of various thiopeptides, including this compound. jst.go.jpuniprot.orgresearchgate.net Early work in the 1980s used ¹H and ¹³C NMR to determine the total structure of thiopeptin components. jst.go.jp

NMR studies provide insights into the spatial arrangement of atoms and the flexibility of molecules in solution. For macrocyclic compounds like this compound, understanding the solution conformation is vital as it can relate to their biological activity and interaction with targets. drugtargetreview.com While specific detailed solution-state conformation studies solely focused on this compound were not extensively detailed in the search results, NMR has been successfully applied to related thiopeptides to determine their solution structures and identify key features like intramolecular hydrogen bonds that influence conformation. mdpi.comrsc.org

For instance, NMR studies on the related thiopeptide thiostrepton (B1681307) have provided evidence suggesting its conformation in deuterochloroform solution is similar to its crystal form. nih.gov These studies often involve techniques like double resonance experiments under varying conditions of solvent and temperature to assign signals and deduce structural features. nih.gov The application of similar NMR methodologies to this compound would be essential for a comprehensive understanding of its dynamic behavior and preferred conformations in different environments.

Influence of Macrocycle Size on Conformation

Thiopeptides exhibit macrocycles of different sizes, typically 26-, 29-, and 35-membered rings, which influence their mechanism of action. nih.govmdpi.com While the search results highlight the impact of macrocycle size on the biological target and activity of thiopeptides in general, specific research detailing the direct influence of macrocycle size on the conformation of this compound itself was not prominently featured.

However, the principle that macrocycle size affects conformation is a general characteristic of macrocyclic molecules. Larger rings typically possess a higher degree of flexibility, allowing them to adopt a wider range of conformations compared to smaller, more rigid rings. drugtargetreview.com This conformational adaptability can be crucial for binding to biological targets. drugtargetreview.com

Research on other macrocyclic systems has demonstrated that macrocycle size and flexibility dictate their ability to change conformation to match binding partners. rsc.org Given that this compound is a macrocyclic thiopeptide, it is reasonable to infer that the size and specific linkages within its macrocyclic structure would play a significant role in defining its conformational ensemble in solution. The presence of multiple azoles, dehydroamino acids, and amide bonds within the thiopeptide scaffold confers rigidity, counteracting some of the flexibility inherent in large macrocycles, which is important for efficient binding. mdpi.com

Further dedicated research specifically on this compound would be needed to quantitatively assess how its particular macrocycle size and architecture influence its conformational landscape in solution and how this relates to its biological function.

Biosynthetic Pathways and Enzymological Insights

Ribosomal Origin and Precursor Peptide Processing

Thiopeptides originate from the ribosomal synthesis of a linear precursor peptide, a defining characteristic that distinguishes them from NRPS-synthesized peptides. mdpi.comresearchgate.net This precursor peptide is genetically encoded by a structural gene within the thiopeptide BGC. mdpi.comresearchgate.net

Structural Gene and Leader Peptide Roles

The structural gene encodes the full-length precursor peptide, which consists of two distinct regions: a leader peptide at the N-terminus and a structural peptide at the C-terminus. mdpi.comnih.gov The structural peptide contains the amino acid residues that will ultimately form the mature thiopeptide. mdpi.comnih.gov The leader peptide, typically ranging from 34 to 55 residues, does not become part of the final mature thiopeptide but plays crucial roles in the biosynthetic process. mdpi.comnih.govnih.gov It is essential for recognition by the post-translational modification enzymes and is often involved in the export of the modified peptide. mdpi.comnih.gov The length of the structural peptide varies among different thiopeptides, typically between 12 and 17 residues. mdpi.comnih.gov

Post-Translational Modification (PTM) Cascade

Following ribosomal synthesis, the precursor peptide undergoes a remarkable cascade of PTMs, transforming the linear peptide into the complex, highly modified structure of Thiopeptin (B1257131) BA. rsc.orgelifesciences.orgnih.govnih.govresearchgate.net These modifications are catalyzed by a suite of enzymes encoded within the BGC. researchgate.netrsc.org The PTMs include dehydration, cyclization, heterocycle formation, and thioamidation. mdpi.comelifesciences.orgnih.govnih.govresearchgate.net In some cases, additional modifications such as oxidation, methylation, and the incorporation of other moieties may occur in later stages. mdpi.comnih.gov The order and specificity of these modifications are crucial for the correct folding and maturation of the thiopeptide. mdpi.comnih.gov

Enzymatic Machinery for Thiopeptide Biosynthesis

The intricate structure of Thiopeptin BA is a result of the concerted action of various enzymes. These enzymes catalyze the specific modifications required to form the characteristic features of thiopeptides.

Dehydration/Dehydrosulfanylation Enzymes (e.g., YcaO, Dehydratases)

A key step in thiopeptide biosynthesis is the formation of dehydroamino acids (dehydroalanine (Dha) and dehydrobutyrine (Dhb)) and azole rings (thiazoles and oxazoles). mdpi.compnas.org These moieties are formed through dehydration of serine and threonine residues and dehydrosulfanylation of cysteine residues. mdpi.comnih.gov Enzymes such as dehydratases, often homologous to lantibiotic dehydratases (e.g., LanB-like enzymes), are involved in the dehydration of serine and threonine, typically via a phosphorylated intermediate. researchgate.netnih.govpnas.org YcaO proteins are also implicated in the formation of peptidic azol(in)e heterocycles through ATP-dependent cyclodehydration of residues containing beta-nucleophiles. elifesciences.orgnih.gov

Cyclization and Heterocycle Formation Mechanisms

The formation of the characteristic azole rings (thiazoles and oxazoles) involves cyclization reactions following dehydration or dehydrosulfanylation. mdpi.comelifesciences.org Thiazoles are formed from cysteine residues, while oxazoles are derived from serine or threonine residues. mdpi.com These cyclization events, coupled with subsequent oxidation, lead to the mature five-membered heterocycles. mdpi.com The central six-membered nitrogen-containing ring, a hallmark of thiopeptides, is formed through intramolecular aza-Diels-Alder-like cycloaddition reactions, often between distant dehydroalanine (B155165) residues. mdpi.comnih.gov This is followed by further dehydration and potentially elimination steps. mdpi.comnih.gov While the precise mechanisms can vary, these cyclization events are critical for establishing the macrocyclic core structure. mdpi.compnas.org

Thioamidation Enzymology (e.g., TfuA-YcaO Pair)

This compound, along with other thiopeptides like Sch 18640, contains a thioamide moiety, a relatively rare modification in natural products. elifesciences.orgnih.govnih.govrsc.orgbiorxiv.org The installation of this thioamide group is catalyzed by a specific enzymatic system involving a pair of proteins: TfuA and YcaO. nih.govrsc.orgchemrxiv.orgdoi.org This TfuA-YcaO pair functions as a thioamide synthetase. nih.gov The YcaO enzyme, in an ATP-dependent manner, activates the peptide backbone. nih.gov TfuA is proposed to play a role in delivering the sulfide (B99878) necessary for the thioamidation reaction, potentially by interacting with a sulfurtransferase protein or by hydrolyzing thiocarboxylated ThiS. elifesciences.orgnih.govchemrxiv.org In vivo experiments have demonstrated that the TfuA-YcaO pair encoded in the thiopeptin biosynthetic gene cluster is responsible for the post-translational generation of the thioamide moiety. rsc.org This modification occurs before the full maturation of the thiopeptide bicyclic scaffold. rsc.org

Reductases in Core Macrocycle Formation (e.g., F420H2-Dependent Dehydropiperidine Reductase TpnL)

A key step in the biosynthesis of thiopeptides containing a piperidine (B6355638) ring, such as this compound (a series a thiopeptide), involves the reduction of a dehydropiperidine intermediate within the core macrocycle. This reaction is catalyzed by specific reductases. In Streptomyces tateyamensis, the producer of thiopeptins, the enzyme TpnL has been identified as an F420H2-dependent dehydropiperidine reductase responsible for this transformation. nih.govnih.govoup.com TpnL shows sequence similarity to (deaza)flavin-dependent oxidoreductases and preferentially binds the deazaflavin cofactor coenzyme F420. nih.govnih.gov In vitro reconstitution experiments have confirmed that TpnL utilizes F420H2 to reduce the imine within the dehydropiperidine moiety, leading to the formation of the piperidine ring characteristic of series a thiopeptides. nih.govnih.govoup.com Homologs of TpnL are found in the biosynthetic gene clusters of other thiopeptides that contain a piperidine ring. semanticscholar.org

Methylation Events

Methylation reactions are also involved in the biosynthesis of thiopeptins, contributing to the structural complexity of the mature molecule. While specific details regarding all methylation events in this compound biosynthesis are still being elucidated, studies on other thiopeptides have highlighted the role of S-adenosylmethionine (SAM)-dependent methyltransferases. For instance, in the biosynthesis of nosiheptide, SAM-dependent 4-methylation of an aromatic scaffold occurs after condensation with the structural peptide. mdpi.comnih.gov Additionally, quinaldic acid, a moiety found in some thiopeptides including potentially this compound, is synthesized from L-tryptophan, and this pathway can involve SAM-mediated methylation of tryptophan as an initial step. mdpi.comnih.govresearchgate.net

Biosynthetic Gene Cluster (BGC) Identification and Analysis (e.g., tpn cluster in Streptomyces tateyamensis)

The genes responsible for the biosynthesis of thiopeptins are organized into biosynthetic gene clusters (BGCs). The tpn gene cluster in Streptomyces tateyamensis has been identified and characterized as being responsible for thiopeptin biosynthesis. nih.govnih.gov This cluster encompasses multiple open reading frames (ORFs) that encode the precursor peptide and the various enzymes required for its post-translational modification. nih.gov The composition and organization of the tpn cluster are similar to those of other thiopeptide BGCs, such as the tsr cluster responsible for thiostrepton (B1681307) biosynthesis. nih.gov Analysis of the tpn cluster has allowed for the identification of genes encoding enzymes like TpnA (the precursor peptide), TpnBCDEFG (involved in scaffold assembly, including thiazole (B1198619) formation and dehydrations), and TpnL (the F420H2-dependent dehydropiperidine reductase). nih.gov

Biosynthesis Engineering and Combinatorial Approaches

The elucidation of thiopeptide biosynthetic pathways and the identification of their BGCs have opened avenues for biosynthesis engineering and combinatorial approaches to generate novel thiopeptide analogs. rsc.orgnih.gov This involves manipulating the genes and enzymes involved in the pathway to alter the structure of the final product. rsc.org

Precursor Peptide Engineering

Engineering the precursor peptide is a strategy used to generate structural diversity in ribosomally synthesized and post-translationally modified peptides like thiopeptides. By introducing mutations or modifications into the gene encoding the precursor peptide (e.g., tpnA in the case of thiopeptins), researchers can alter the amino acid sequence that is subject to enzymatic modifications. This can lead to the production of thiopeptide analogs with modified structures. rsc.orgrsc.org Studies on other thiopeptides have shown that the post-translational modification machinery can tolerate variations in the precursor peptide sequence, allowing for the production of variants. rsc.org

Enzyme Pathway Diversification

Diversifying the enzymatic machinery involved in thiopeptide biosynthesis can also lead to the production of novel compounds. This can involve introducing enzymes from other biosynthetic pathways, modifying the existing enzymes to alter their substrate specificity or activity, or combining enzymes from different thiopeptide BGCs. rsc.orgnih.gov For example, exploring the substrate tolerance of enzymes like TpnL for different dehydropiperidine-containing substrates could be a strategy for diversification.

Heterologous Expression Systems for Biosynthetic Studies

Heterologous expression systems play a crucial role in studying thiopeptide biosynthesis and engineering. oup.complos.orgmdpi.com By cloning the thiopeptin BGC (tpn) or specific genes from it into a suitable host organism, researchers can facilitate the production of thiopeptins or their intermediates in a controlled environment. nih.govnih.govplos.org This allows for the characterization of individual enzymes, the study of the biosynthetic pathway in vivo, and the production of sufficient quantities of compounds for structural and biological evaluation. nih.govplos.org Streptomyces species are often used as heterologous hosts for expressing BGCs from other actinomycetes due to their similar cellular environment and machinery for secondary metabolite production. nih.govplos.orgfrontiersin.org Heterologous expression of TpnL in a different Streptomyces strain, for instance, led to the production of a piperidine-containing analog of the host's native thiopeptide. nih.govnih.gov

Compound Table

Compound NamePubChem CID
This compound16132295 uni.lunih.gov (Note: CID 16143525 is also associated with Thiopeptin B uni.luchem960.com)
Coenzyme F420
L-tryptophan
S-adenosylmethionine (SAM)

Interactive Data Table: Key Enzymes in Thiopeptin Biosynthesis

Enzyme NameProposed Function in Thiopeptin BiosynthesisNotes
TpnLF420H2-dependent dehydropiperidine reductaseInvolved in forming the piperidine ring. nih.govnih.govoup.com
TpnAPrecursor peptideRibosomally synthesized initial peptide. nih.gov
TpnBCLanB-type dehydrataseLikely catalyzes dehydrations of Ser/Thr. nih.gov
TpnDPutative [4+2] cyclaseLikely couples Dha residues to form dehydropiperidine. nih.gov
TpnEDehydrogenaseExpected to oxidize thiazoline (B8809763) to thiazole. nih.gov
TpnFGInvolved in thiazol(in)e installationPart of the machinery for forming azole rings. nih.gov
TpnOPUVWInvolved in quinaldic acid formationConvert L-tryptophan to quinaldic acid moiety. nih.gov

Interactive Data Table: Thiopeptin Biosynthetic Gene Cluster (tpn) in Streptomyces tateyamensis

FeatureDescription
LocationIdentified in the genome of S. tateyamensis. nih.govnih.gov
SizeEncompasses approximately 23 open reading frames. nih.gov
Gene ContentIncludes genes for precursor peptide (tpnA), enzymes for modifications (e.g., TpnL, TpnBCDEFG), and potentially regulatory and transport proteins. nih.gov
SimilarityShows similarity in composition and organization to other thiopeptide BGCs (e.g., tsr). nih.gov

Mechanistic Elucidation of Biological Activities

Inhibition of Ribosomal Protein Synthesis

Thiopeptin (B1257131) BA, a sulfur-containing peptide antibiotic, exerts its biological effects by inhibiting protein synthesis within bacterial ribosomal systems. nih.gov Its mechanism is primarily targeted at the elongation phase of peptide chain creation rather than the initiation process. nih.gov The antibiotic's action is specific to bacterial ribosomes, as protein synthesis in eukaryotic systems, such as those from rat liver and rabbit reticulocytes, remains insensitive to its presence. nih.gov

The primary target of Thiopeptin BA is the large 50S ribosomal subunit. nih.gov Thiopeptides with structures similar to this compound, such as thiostrepton (B1681307) and nosiheptide, are known to bind to a specific region on the 50S subunit. ut.eeresearchgate.net This binding site is located in a crevice at the interface of the 23S rRNA and the ribosomal protein L11. researchgate.net Specifically, the interaction involves helices 43 and 44 of the 23S rRNA. ut.eeresearchgate.net The 23S rRNA is a major component of the 50S subunit and forms the peptidyl transferase center (PTC), which is crucial for peptide bond formation. wikipedia.orgnih.gov The binding of thiopeptides like this compound to this region, known as the GTPase-associated center, is fundamental to their inhibitory action. ut.eenih.gov

The binding of this compound is critically dependent on its interaction with the ribosomal protein L11. ut.eenih.gov While the antibiotic does not bind to L11 alone, the absence of this protein significantly diminishes the antibiotic's affinity for the ribosome. ut.ee This L11-rRNA complex is the binding site for crucial translational GTPase elongation factors, namely EF-G and EF-Tu. ut.eenih.gov

This compound disrupts the function of both of these factors:

Elongation Factor-Tu (EF-Tu): It inhibits the EF-Tu-dependent hydrolysis of GTP and prevents the binding of aminoacyl-tRNA to the ribosome's A-site. nih.gov

Elongation Factor-G (EF-G): The antibiotic also blocks the EF-G-associated GTPase reaction, which is essential for the translocation of the peptidyl-tRNA from the acceptor (A-site) to the donor (P-site) on the ribosome. nih.govfrontiersin.org By occupying the binding site of EF-G, this compound effectively prevents this translocation step. nih.gov

The collective interactions of this compound with the 50S subunit have a profound impact on the translation elongation cycle. By inhibiting EF-Tu, it prevents the delivery of new amino acids to the growing polypeptide chain. nih.gov Simultaneously, by blocking EF-G, it halts the movement of the ribosome along the mRNA. nih.gov This dual inhibition leads to a complete stop in the elongation of the peptide chain. nih.gov

This cessation of activity results in ribosome stalling, a state where the ribosome is frozen on the mRNA template. cam.ac.uknih.govelifesciences.org The stalled ribosome cannot proceed with protein synthesis, nor can it terminate the process properly, leading to an accumulation of incomplete polypeptides and effectively shutting down protein production in the bacterial cell. nih.govcam.ac.uk

The precise mechanism of action for thiopeptide antibiotics is dependent on the size of their macrocycle structure. nih.govmdpi.com Thiopeptides are generally categorized by 26-, 29-, and 35-membered rings. nih.govmdpi.com

26-membered macrocycles , such as thiostrepton and siomycin, bind to the L11 protein/rRNA complex on the ribosome, blocking the binding site of EF-G and thereby inhibiting translocation. nih.govmdpi.comresearchgate.net

29-membered macrocycles , like GE37468A, target and bind directly to EF-Tu, which prevents the formation of the EF-Tu:GTP:aa-tRNA ternary complex and its delivery to the ribosome. ut.eenih.gov

35-membered macrocycles also exhibit antibacterial properties, but their exact molecular target is not as well understood. mdpi.comresearchgate.net

This compound belongs to the same class as thiostrepton, suggesting it possesses a 26-membered macrocycle and follows the corresponding mechanism of inhibiting EF-G function at the ribosomal level. nih.govresearchgate.net

Impact on Translation Elongation and Ribosome Stalling

Antimicrobial Activity at the Molecular and Cellular Level

This compound is a potent antimicrobial agent produced by Streptomyces tateyamensis. nih.govasm.org Its activity is highly specific, primarily targeting certain classes of bacteria while showing no cross-resistance with other major antibiotics used in human medicine. nih.govasm.org

This compound demonstrates strong antibacterial activity almost exclusively against Gram-positive bacteria. nih.govasm.orgscispace.com Its efficacy against this group is significant, while it has little to no effect on Gram-negative bacteria. asm.orgnih.gov The antibiotic complex, of which Thiopeptin B is the major component, also shows activity against Mycoplasma species. nih.govasm.org

The table below details the Minimum Inhibitory Concentration (MIC) of the Thiopeptin complex against various Gram-positive bacterial strains.

OrganismStrainMIC (µg/mL)
Staphylococcus aureus209P0.39
Staphylococcus aureusSmith0.78
Staphylococcus aureusNewman D-2-C0.39
Staphylococcus epidermidis0.2
Sarcina luteaPCI 10010.05
Micrococcus flavus0.05
Corynebacterium diphtheriae0.1
Bacillus subtilisPCI 2190.39
Bacillus cereus0.2
Bacillus anthracis0.2
Diplococcus pneumoniaeType I0.78
Streptococcus pyogenesS-231.56
Streptococcus faecalis12.5
Clostridium perfringens0.78
Clostridium septicum0.78

Data sourced from Miyairi et al., 1972. The study measured the MIC of the Thiopeptin complex. asm.org

Activity against Mycobacterial Strains

This compound has demonstrated notable activity against various mycobacterial species. This antibiotic is part of the thiopeptide class, known for its strong antibacterial properties, particularly against Gram-positive bacteria. scispace.comasm.org Research has shown that thiopeptides like micrococcin (B1169942) P1, a related compound, are active against Mycobacterium tuberculosis by inhibiting the elongation step of protein synthesis. nih.gov This mechanism involves binding to the ribosomal protein L11 (RplK), interfering with the function of elongation factors Tu and G (EF-Tu and EF-G). nih.gov

The effectiveness of antibiotics against mycobacteria is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. nih.govphcogj.com While specific MIC values for this compound against a wide range of mycobacterial strains are not extensively documented in the provided results, the general activity of thiopeptides suggests its potential as an anti-tubercular agent. nih.gov The complex and lipid-rich cell wall of mycobacteria presents a significant barrier to many antibiotics, but compounds that can penetrate this barrier and disrupt essential cellular processes, such as protein synthesis, are of particular interest. nih.govfrontiersin.org

Interactive Data Table: Activity of Selected Compounds Against Mycobacteria

Compound/Drug Target/Mechanism of Action Organism MIC
Micrococcin P1 Protein Synthesis (Elongation) Mycobacterium tuberculosis Not Specified
Isoniazid Mycolic Acid Synthesis Mycobacterium tuberculosis Not Specified
Rifampin RNA Polymerase Mycobacterium tuberculosis Not Specified
Bedaquiline ATP Synthase Mycobacterium tuberculosis Not Specified
TPP8 DNA Gyrase Mycobacterium abscessus 0.02 to 0.2 µM
Moxifloxacin DNA Gyrase Mycobacterium abscessus Low micromolar range
WX-081 Not Specified MDR-TB 0.47 µg/mL
WX-081 Not Specified DS-TB 0.15 µg/mL

Note: MIC values can vary based on the specific strain and testing methodology. nih.goveucast.org MDR-TB refers to multidrug-resistant tuberculosis, and DS-TB refers to drug-susceptible tuberculosis. mdpi.com

Bactericidal versus Bacteriostatic Mechanisms

The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) mechanisms is a critical aspect of antibiotic activity. nih.govmsdmanuals.com Bacteriostatic agents halt bacterial proliferation, relying on the host's immune system to clear the infection, while bactericidal agents directly cause bacterial death. nih.gov The classification can depend on the drug concentration, the bacterial species, and the growth phase. nih.govmsdmanuals.com

Thiopeptides, the class of antibiotics to which this compound belongs, generally act by inhibiting protein synthesis. nih.gov This is achieved by binding to the 50S ribosomal subunit, which interferes with the function of elongation factors. nih.gov Inhibition of protein synthesis can be either bactericidal or bacteriostatic. For instance, the thiopeptide micrococcin P1 has been identified as a bactericidal agent against Mycobacterium tuberculosis. nih.gov This suggests that this compound may also exhibit bactericidal properties, particularly against susceptible Gram-positive and mycobacterial strains. However, without specific time-kill curve studies for this compound, a definitive classification as strictly bactericidal or bacteriostatic across all conditions is challenging. nih.gov

Additional Biological Activities (non-clinical)

Molecular Anticancer Mechanisms (e.g., FOXM1 inhibition)

This compound's anticancer potential is linked to its ability to inhibit the Forkhead box M1 (FOXM1) transcription factor. nih.govnih.gov FOXM1 is a key regulator of the cell cycle, promoting progression through the G1-S and G2-M phases. haematologica.orgoncotarget.com Its overexpression is a common feature in many cancers and is associated with resistance to chemotherapy. nih.govmdpi.com

The thiazole (B1198619) antibiotic thiostrepton, a compound related to this compound, has been shown to specifically inhibit FOXM1 activity. nih.govoncotarget.com This inhibition leads to several anticancer effects at the cellular level:

Cell Cycle Arrest: By inhibiting FOXM1, thiostrepton can induce a G2/M phase arrest in cancer cells. haematologica.org

Induction of Apoptosis: The downregulation of FOXM1 can trigger programmed cell death (apoptosis) in cancer cells, including diffuse large B-cell lymphoma and breast cancer cells. nih.govhaematologica.org The mechanism may involve the inactivation of the pro-survival protein AKT. haematologica.org

Cellular Senescence: Inhibition of FOXM1 can also lead to irreversible cell cycle arrest, a state known as cellular senescence. nih.gov

These findings suggest that this compound, by targeting FOXM1, could represent a novel approach to cancer therapy, potentially enhancing the efficacy of existing chemotherapeutic agents. nih.govmdpi.com

Antiplasmodial Activity and Apicoplast Targeting

This compound has shown promise as an antiplasmodial agent, with its activity linked to the targeting of the apicoplast in Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.com The apicoplast is a non-photosynthetic plastid organelle essential for the parasite's survival, carrying out vital metabolic functions like fatty acid and isoprenoid synthesis. mdpi.comnih.govmdpi.com

Antibiotics that interfere with the apicoplast's prokaryote-like machinery often exhibit a "delayed death" phenotype, where the progeny of the drug-treated parasites are non-viable. nih.govmdpi.com Thiopeptin and its derivatives have demonstrated antimalarial activity, and studies on related compounds suggest a dual mechanism of action that includes targeting the apicoplast. nih.gov The inhibition of processes within this organelle, such as protein translation, is a key mechanism for the antiplasmodial effects of several antibiotics. nih.govnih.gov The unique nature of the apicoplast, which is absent in human cells, makes it an attractive target for developing selective antimalarial drugs. mdpi.com

Immunosuppressive Effects at the Cellular Level

Beyond its antimicrobial and anticancer activities, this compound has been observed to have immunosuppressive effects at the cellular level. nih.gov This activity is particularly relevant in the context of autoimmune disorders and transplantation, where modulation of the immune response is crucial. nih.govfrontiersin.org

The immunosuppressive properties of some drugs are mediated through their interference with T-cell function. nih.gov For example, some drugs can inhibit T-cell proliferation and activation. nih.govmdpi.com This can occur through various mechanisms, such as altering cytokine production or interfering with signaling pathways essential for T-cell activation. mdpi.combinasss.sa.cr For instance, some immunosuppressive agents affect the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation. nih.gov While the precise molecular mechanisms of this compound's immunosuppressive effects are not fully detailed, the observed effects on cellular immunity suggest its potential for further investigation in immunomodulatory therapies.

Enzyme Inhibition (e.g., Renin, RNA Polymerase)

This compound has been found to inhibit the activity of specific enzymes, including renin and RNA polymerase.

Renin Inhibition: Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. nih.govwikipedia.org It catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I, a rate-limiting step in the production of angiotensin II, a potent vasoconstrictor. nih.govwikipedia.org Inhibition of renin is a therapeutic strategy for managing hypertension. nih.govwikipedia.org Thiopeptin has been identified as an inhibitor of human plasma renin. cardiff.ac.uk

RNA Polymerase Inhibition: RNA polymerase is a crucial enzyme responsible for transcribing DNA into RNA, a fundamental process for gene expression. microbenotes.com Inhibition of bacterial RNA polymerase is the mechanism of action for antibiotics like rifamycin. microbenotes.com Thiopeptin has also been shown to inhibit RNA polymerase, contributing to its antibacterial effects. uni-tuebingen.de This inhibition prevents the initiation of transcription, thereby halting protein synthesis and bacterial growth. nih.govmicrobenotes.com

Antifungal Mechanisms

The antifungal activity of this compound, a member of the thiopeptide class of antibiotics, presents a complex mechanistic profile that appears to diverge from its well-documented antibacterial mode of action. While the broader class of thiopeptides is renowned for potent inhibition of bacterial protein synthesis, the specific mechanisms underlying their effects on fungal cells are less uniform and, in the case of this compound, not fully elucidated.

Research has firmly established that thiopeptides exert their antibacterial effects by targeting the bacterial ribosome. acs.orgmdpi.com Specifically, Thiopeptin has been shown to inhibit protein synthesis in bacterial systems by acting on the 50S ribosomal subunit. nih.gov This action blocks peptide chain elongation by inhibiting both the elongation factor (EF)-Tu-dependent GTP hydrolysis and the subsequent binding of aminoacyl-tRNA to the ribosome. nih.gov However, studies on eukaryotic systems have revealed that protein synthesis in ribosomes from rat liver and rabbit reticulocytes is insensitive to Thiopeptin. nih.gov Since fungi are eukaryotic organisms, this finding strongly suggests that the antifungal mechanism of this compound is distinct from its method of inhibiting bacterial protein synthesis.

While the direct antifungal target of this compound remains to be definitively identified, research into other thiopeptide compounds reveals that this antibiotic class can engage in varied mechanisms of action against fungi. For instance, the thiopeptide cyclothiazomycin B1 exhibits its antifungal effects by binding directly to chitin, a critical structural component of the fungal cell wall. researchgate.net This interaction increases the fragility of the cell wall, leading to morphological changes such as swelling of hyphae and ultimately cell lysis under hypoosmotic conditions. researchgate.net This demonstrates that thiopeptides can possess antifungal mechanisms entirely independent of ribosome inhibition.

Thiopeptides as a class have a surprisingly broad range of biological activities, including anti-malarial, immunosuppressive, and anticancer effects, often through unique molecular targets. mdpi.comnih.gov For example, the anti-malarial activity of thiostrepton against the eukaryotic parasite Plasmodium falciparum involves targeting the ribosome within the apicoplast, an organelle with prokaryotic-like characteristics. nih.gov This highlights the high degree of target specificity among different thiopeptides and across different biological domains.

Table 1: Comparative Mechanisms of Action of Selected Thiopeptide Antibiotics

Thiopeptide CompoundPrimary Organism ClassMolecular TargetMechanism of Action
This compound Bacteria50S Ribosomal SubunitInhibits protein synthesis by blocking EF-Tu function. nih.gov
This compound FungiNot definitively identifiedThe specific mechanism is not well-described but is likely distinct from its antibacterial action.
Cyclothiazomycin B1 FungiCell Wall ChitinBinds to chitin, increasing cell wall fragility and leading to lysis. researchgate.net
Thiostrepton Bacteria, PlasmodiumRibosome (L11 protein/23S rRNA)Inhibits protein synthesis by blocking EF-G and EF-Tu binding. nih.gov
Micrococcin P1 Bacteria, PlasmodiumRibosome (L11 protein/23S rRNA)Binds to the GTPase-associated region, blocking translocation. nih.gov

Chemical Synthesis, Modifications, and Analog Development

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug development, aiming to correlate structural features of a compound with its biological activity. For complex natural products like Thiopeptin (B1257131) BA, SAR studies are essential to decipher the molecular basis of their potent activity and to inform the rational design of analogs with enhanced properties. nih.gov

Elucidation of Key Structural Elements for Activity and Binding

The biological activity of thiopeptides, including Thiopeptin BA, is often attributed to their tight binding to specific regions of bacterial ribosomes, thereby inhibiting protein synthesis. researchgate.net The complex, highly modified structure of thiopeptides, featuring multiple thiazole (B1198619) and thiazoline (B8809763) rings, dehydroamino acids, and a central macrocyclic core, plays a critical role in their interaction with the ribosomal target. nih.gov

SAR studies on related thiopeptides have indicated the importance of specific moieties for activity. For instance, modifications to the thiazoline ring and the peptidic tail in baringolin, a related thiopeptide, revealed that the thiazoline ring is crucial for maintaining a broad activity profile against various bacterial strains. Substituting the thiazoline ring with a more rigid thiazole ring resulted in a loss of activity against most strains, while shortening the peptidic tail had minimal effect on activity or potency. However, replacing the peptidic tail with a cyclohexanoic acid moiety in the thiazole series restored activity and increased potency against most strains, highlighting the context-dependent influence of structural modifications. While direct, detailed SAR data specifically for this compound's key structural elements were not extensively found, the principles derived from studies on related thiopeptides provide valuable insights into the likely critical regions for its activity and ribosomal binding.

Strategies for Improving Bioactivity Profiles (e.g., aqueous solubility enhancement)

A significant challenge in the development of thiopeptides as therapeutic agents is their often poor aqueous solubility, which can limit their bioavailability. researchgate.netnih.govrsc.org Improving the bioactivity profile of this compound and its analogs often involves strategies to enhance properties such as aqueous solubility.

Various techniques are employed to improve the solubility of poorly water-soluble drugs, including chemical modification, particle size reduction (like micronization and nanonization), solid dispersion, co-solvency, complexation, and the use of microemulsions. nih.govijmsdr.orgwjbphs.com Chemical modification can involve introducing polar groups or creating prodrugs that are more soluble and are then converted to the active compound in the body. wjbphs.com For thiopeptides, semi-synthetic modifications have been explored to generate analogs with enhanced aqueous solubility. researchgate.netuni-tuebingen.de For example, derivatives of the thiopeptide micrococcin (B1169942) P2 with improved aqueous solubility were generated based on SAR analysis, and these derivatives showed activity against Mycobacterium avium complex (MAC) strains. researchgate.net These approaches aim to overcome formulation challenges and improve the delivery and efficacy of the compound.

Computational Approaches in SAR (e.g., Molecular Docking)

Computational approaches play an increasingly important role in modern drug discovery and SAR studies, complementing experimental methods. nih.govresearchgate.netsilicos-it.bemdpi.com Techniques such as molecular docking are widely used to predict the binding conformations and interactions between a ligand (like this compound or its analogs) and its biological target (the bacterial ribosome). nih.govnih.gov

Molecular docking simulations can provide insights into how a molecule fits into a binding pocket and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that are crucial for binding affinity and activity. nih.govnih.gov By analyzing the predicted binding modes of different analogs, researchers can rationalize observed SAR data and guide the design of new compounds with improved binding characteristics. nih.govnih.gov While specific molecular docking studies for this compound were not detailed in the search results, computational methods are generally applicable to complex molecules like thiopeptides to understand their interactions with ribosomal RNA or proteins and to predict the impact of structural modifications on binding affinity. nih.govnih.gov These methods can help prioritize which analogs to synthesize and test, accelerating the SAR exploration process.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Thiopeptin B16132295
Thiopeptin B16143525
BaringolinNot found
Micrococcin P2Not found

Data Table Example (Illustrative based on search findings on related thiopeptides)

Microbial Resistance Mechanisms and Counter Strategies

Intrinsic and Acquired Resistance Pathways

Bacteria can exhibit two main types of resistance to antimicrobial agents: intrinsic and acquired. vkm.no Intrinsic resistance is an inherent characteristic of a specific bacterium, making it naturally less susceptible to a particular drug. vkm.noreactgroup.org This can be due to structural or functional attributes of the bacterium. nih.gov Acquired resistance, on the other hand, occurs when a previously susceptible bacterium develops resistance, often through genetic mutation or by obtaining new genetic material from another source. reactgroup.orgresearchgate.net

In the context of thiopeptide antibiotics like Thiopeptin (B1257131) BA, resistance mechanisms can arise through both intrinsic and acquired pathways. researchgate.net For instance, some bacteria may possess inherent traits that limit the drug's effectiveness, while others can acquire resistance through specific genetic alterations. nih.govbac-lac.gc.ca These resistance determinants can be passed between bacteria, contributing to the spread of resistance. researchgate.net

Ribosomal Modification Mechanisms

The primary target of Thiopeptin BA and other thiopeptides is the bacterial ribosome, specifically the GTPase-associated region, which is crucial for protein synthesis. researchgate.netnih.gov Consequently, modifications to the ribosome are a major mechanism of resistance.

Mutations in Ribosomal RNA (e.g., 23S rRNA, H43, H44)

A common mechanism of resistance to thiopeptides involves mutations in the 23S ribosomal RNA (rRNA), a key component of the large ribosomal subunit. researchgate.net Specifically, mutations within helices H43 and H44 of the 23S rRNA have been associated with resistance. researchgate.netdb-thueringen.de Thiopeptides are known to bind in a cleft formed by ribosomal protein L11 and the 23S rRNA, and alterations in this binding site can reduce the antibiotic's affinity and efficacy. researchgate.netnih.gov For example, the nucleotide A1067 in the 23S rRNA is a critical point of interaction, and mutations at this site can significantly impact thiopeptide binding. nih.govut.ee

Mutations in Ribosomal Protein Genes (e.g., rplK encoding L11)

Mutations in the genes encoding ribosomal proteins can also confer resistance to this compound. The gene rplK encodes the ribosomal protein L11, which, along with the 23S rRNA, forms the binding site for thiopeptides. researchgate.netnih.gov Alterations in the L11 protein can disrupt this binding, leading to resistance. researchgate.netnih.gov Interestingly, some studies suggest that mutations in L11 may not completely prevent the binding of bicyclic thiopeptides but rather allow the ribosome to overcome the protein synthesis inhibition caused by the antibiotic. nih.gov

Ribosomal RNA Methylation (Self-Resistance in Producing Organisms)

Antibiotic-producing organisms must have a way to protect themselves from the very compounds they synthesize. In the case of thiopeptide producers, such as Streptomyces azureus which produces thiostrepton (B1681307), a common self-resistance mechanism is the methylation of their own 23S rRNA. researchgate.net An enzyme, a methyltransferase, specifically modifies a nucleotide within the thiopeptide binding site. oup.com For instance, the Tsr methyltransferase from S. azureus methylates the 2'-O-ribose of adenosine (B11128) at position 1067 (A1067) in the 23S rRNA. nih.gov This modification prevents the antibiotic from binding to the ribosome, thereby protecting the producing organism from its own toxic product. researchgate.netnih.gov This mechanism of resistance has also been observed in the producer of berninamycin, which possesses a similar ribosomal RNA methylase. researchgate.net

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively pump out toxic substances, including antibiotics. frontiersin.orgnih.gov This is a broad-spectrum resistance mechanism that can contribute to multidrug resistance (MDR) by reducing the intracellular concentration of various antimicrobial agents. frontiersin.orgfrontiersin.org Overexpression of these pumps can significantly decrease a bacterium's susceptibility to antibiotics. mdpi.com Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) family, the major facilitator superfamily (MFS), the multidrug and toxin extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) superfamily. micropspbgmu.ru While specific studies on this compound and efflux pumps are limited, this mechanism is a known strategy for bacteria to resist a wide array of antibiotics and could potentially contribute to reduced susceptibility to thiopeptides. frontiersin.orgmdpi.com

Sequestration and Inactivation Mechanisms (e.g., TipAS protein)

Some bacteria have evolved mechanisms to sequester or inactivate antibiotics directly. A notable example related to thiopeptides involves the TipAS protein. While detailed research on TipAS and this compound is not extensively available, studies on similar thiopeptides like thiostrepton provide insight. The TipA protein from Streptomyces lividans can be induced by thiostrepton and is involved in regulating gene expression. While not a direct inactivation mechanism in the traditional sense, understanding how bacteria sense and respond to the presence of thiopeptides is crucial.

In the producing organism of thiocillin, Bacillus cereus ATCC 14579, two variant copies of the ribosomal protein L11, named TclQ and TclT, are produced. pnas.org It is hypothesized that these proteins may play a role in resistance by preventing the binding of the antibiotic to the ribosome. pnas.org While this is a form of target protection, it can also be viewed as a sequestration-like strategy where alternative non-functional binding sites are provided. Enzymatic inactivation, where a bacterial enzyme chemically modifies and inactivates the antibiotic, is another common resistance strategy against various antibiotics. mdpi.com

Strategies to Circumvent Resistance

The potential for microorganisms to develop resistance to this compound necessitates the exploration of strategies to mitigate this issue and preserve the compound's therapeutic potential. Research into circumventing resistance to thiopeptides and other antibiotics has focused on several key areas. nih.gov

Combination Therapy: One of the most promising strategies is the use of this compound in combination with other antibiotics. nih.gov This approach can have several advantages:

Synergistic Effects: The combination may be more effective than either drug alone.

Reduced Likelihood of Resistance: It is statistically less likely for a bacterium to simultaneously develop mutations conferring resistance to two drugs with different mechanisms of action.

Restoration of Susceptibility: One antibiotic may be able to overcome resistance mechanisms to the other. For example, combining a thiopeptide with an antibiotic that disrupts the bacterial cell membrane could enhance the thiopeptide's access to its intracellular target.

Chemical Modification: Altering the chemical structure of this compound is another key strategy. mdpi.com The goals of such modifications include:

Enhanced Binding Affinity: Modifying the molecule to increase its binding to the ribosomal target, even in the presence of resistance-conferring mutations.

Improved Pharmacokinetic Properties: Enhancing solubility and bioavailability can lead to more effective concentrations at the site of infection, potentially overcoming some resistance mechanisms.

Evasion of Resistance Mechanisms: Structural changes may prevent the antibiotic from being recognized by efflux pumps or inactivating enzymes.

Targeting Resistance Mechanisms Directly: This involves the development of adjuvants that inhibit the bacterial resistance mechanisms themselves. nih.gov For instance, a molecule that inhibits the function of a specific efflux pump could be co-administered with this compound to restore its efficacy. nih.gov

Phage Therapy: The use of bacteriophages, viruses that specifically infect and kill bacteria, in combination with antibiotics is an emerging area of research. nih.gov Phages could be selected to target bacteria that are resistant to this compound. nih.gov

Table 2: Strategies to Overcome this compound Resistance

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StrategyPrinciplePotential Application for this compound
Combination TherapyUsing two or more drugs with different mechanisms of action to increase efficacy and reduce the likelihood of resistance. nih.govPairing this compound with an antibiotic that disrupts the cell wall or another class of protein synthesis inhibitor.
Chemical ModificationAltering the antibiotic's structure to improve its properties. mdpi.comCreating derivatives of this compound with enhanced binding to mutated ribosomes or improved solubility.
Inhibition of Resistance MechanismsUsing adjuvants that block bacterial defense mechanisms like efflux pumps. nih.govCo-administering this compound with a specific efflux pump inhibitor.
Phage TherapyEmploying bacteriophages to selectively kill antibiotic-resistant bacteria. nih.govUsing phages that target strains resistant to this compound.

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Advanced Research Methodologies and Techniques in Thiopeptin Ba Studies

Spectroscopic Techniques (e.g., High-Resolution NMR, Mass Spectrometry) for Structure and Conformation

The structural elucidation of Thiopeptin (B1257131) BA and its analogs has heavily relied on a combination of spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones in this endeavor.

High-Resolution NMR Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of molecules. cas.czuii.ac.id For Thiopeptin BA, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial.

1D NMR (¹H and ¹³C): Initial structural features, such as the presence of specific functional groups and the number of protons and carbons, are determined using 1D NMR. frontiersin.org The chemical shifts in these spectra offer clues about the electronic environment of each nucleus. uii.ac.id

2D NMR (COSY, JRES): 2D techniques like Correlation Spectroscopy (COSY) and J-Resolved Spectroscopy (JRES) have been instrumental in establishing the connectivity between atoms. nih.gov These methods help in piecing together the complex macrocyclic structure of this compound by revealing which protons are coupled to each other. nih.gov The elucidation of the complete structures of the thiopeptin components was based on ¹H and ¹³C NMR evidence. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. purdue.edu High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula of this compound, which is essential for confirming its complex structure. cardiff.ac.uk Fragmentation patterns observed in MS/MS experiments can further help in sequencing the peptide backbone and identifying post-translational modifications. purdue.edu

The combination of these spectroscopic techniques has allowed researchers to confidently determine the complex, highly modified structure of this compound. nih.govmdpi.com

Crystallographic Studies (e.g., X-ray Crystallography of Compound-Target Complexes)

While obtaining suitable crystals of large, complex natural products like this compound for X-ray crystallography can be challenging, this technique offers unparalleled, high-resolution structural information. mdpi.com X-ray crystallography provides a definitive three-dimensional structure of a molecule, including the precise stereochemistry of all chiral centers. harvard.edu

For thiopeptides in general, X-ray diffraction was essential in confirming the connectivity and stereochemistry of related compounds like thiostrepton (B1681307), a task that proved difficult with NMR alone. mdpi.com Although specific crystallographic data for a this compound-target complex is not detailed in the provided results, the study of such complexes is a critical goal in understanding its mechanism of action. These studies would involve co-crystallizing this compound with its biological target, such as a ribosomal protein or elongation factor, to visualize the precise molecular interactions responsible for its antibiotic activity. research-solution.com

Isotopic Labeling and Metabolic Pathway Tracing

Isotopic labeling is a powerful technique used to unravel the biosynthetic pathways of natural products. nih.gov By feeding the producing organism, Streptomyces tateyamensis, with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the incorporation of these labeled atoms into the final this compound molecule. nih.gov

Subsequent analysis of the labeled this compound using NMR and MS reveals the origin of each atom in the structure. nih.gov This methodology has been fundamental in demonstrating that thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs). pnas.org For instance, feeding experiments with labeled amino acids have confirmed that the various modified residues in thiopeptides, such as dehydroalanines, thiazoles, and the piperidine (B6355638) ring, are derived from proteinogenic amino acids like serine, cysteine, and tryptophan. mdpi.compnas.org This approach was crucial in establishing the origins of the quinaldic and indolic acid moieties found in various thiopeptides. mdpi.com

Genetic Engineering and Molecular Biology Tools

The discovery that thiopeptides are RiPPs has opened the door to using genetic engineering and molecular biology tools to study and manipulate their biosynthesis. researchgate.net

Gene Cluster Identification: The genes responsible for this compound biosynthesis are organized in a contiguous block on the chromosome of Streptomyces tateyamensis, known as a biosynthetic gene cluster (BGC). nih.gov Identifying and sequencing this "tpn" gene cluster was the first step toward understanding its biosynthesis at a molecular level. nih.gov

Gene Knockout and Heterologous Expression: To determine the function of individual genes within the BGC, researchers employ gene knockout techniques. jmicrobiol.or.kr By deleting a specific gene, they can observe the effect on this compound production, often leading to the accumulation of biosynthetic intermediates. jmicrobiol.or.kruea.ac.uk Conversely, heterologous expression, which involves transferring the BGC or specific genes into a different, more genetically tractable host organism, can be used to verify the cluster's role in producing the compound and to study the function of specific enzymes. nih.govjmicrobiol.or.kr For example, the heterologous expression of the tpnL gene from the thiopeptin cluster in the thiostrepton producer led to a new piperidine-containing analog. nih.gov These genetic manipulations are powerful tools for both functional analysis and for creating novel thiopeptide analogs through biosynthetic engineering. mdpi.com

In Vitro Enzymatic Reconstitution Assays

To understand the precise biochemical function of the enzymes involved in this compound biosynthesis, researchers perform in vitro reconstitution assays. This involves expressing and purifying a specific enzyme from the BGC and then providing it with its predicted substrate in a test tube.

By analyzing the products of the reaction, the exact catalytic activity of the enzyme can be determined. A key example is the characterization of TpnL, the enzyme responsible for forming the piperidine ring in this compound. nih.gov Through in vitro assays, it was confirmed that TpnL is an F420H2-dependent dehydropiperidine reductase, which reduces the dehydropiperidine ring within the macrocycle to a piperidine. nih.gov These assays are crucial for dissecting the complex series of post-translational modifications step-by-step. uni-saarland.de

High-Throughput Screening for Novel Thiopeptide Discovery and Optimization

High-throughput screening (HTS) is an automated process that allows for the rapid testing of vast numbers of compounds for a specific biological activity. bmglabtech.com In the context of thiopeptides, HTS can be used in several ways:

Screening for Novel Producers: Large libraries of microbial extracts can be screened for the production of new thiopeptides with desirable properties.

Optimizing Bioactivity: Libraries of chemically or biosynthetically generated this compound analogs can be rapidly screened to identify derivatives with improved potency, solubility, or other pharmacological properties. upmbiomedicals.comeatris.eu

The HTS process typically involves miniaturized assays in microplate formats (e.g., 96-, 384-, or 1536-well plates) and robotic automation to handle the large number of samples. bmglabtech.comsouthernresearch.org The results of HTS assays identify "hits" or "leads" that can then be selected for further development. upmbiomedicals.com

Table 1: Key Stages of High-Throughput Screening

Stage Description Key Technologies
Sample Preparation Creation and management of large compound libraries (e.g., natural product extracts, synthetic analogs). Liquid handling robotics, automated compound storage.
Assay Development Design of a robust and sensitive biological or biochemical assay suitable for automation (e.g., cell-based, enzyme inhibition). Custom assay design, miniaturization. southernresearch.org
Screening Automated testing of the compound library against the biological target. Robotic workstations, microplate readers. bmglabtech.com
Data Analysis Computational analysis of large datasets to identify "hits" with significant activity. Specialized software, statistical analysis.
Hit Confirmation Re-testing and validation of initial hits to eliminate false positives. Secondary assays, dose-response curves.

Bioinformatics and Genome Mining for New Thiopeptides and Pathways

With the explosion of microbial genome sequencing data, bioinformatics and genome mining have become indispensable tools for discovering new natural products, including thiopeptides. frontiersin.org

Genome Mining: This approach involves using specialized bioinformatics software, such as antiSMASH or ThioFinder, to search through sequenced bacterial genomes for BGCs that have the characteristic genes for thiopeptide biosynthesis. frontiersin.orgias.ac.inplos.org This in silico approach can predict the production of new thiopeptides from organisms not previously known to make them, minimizing the rediscovery of known compounds. ias.ac.innih.gov Genome mining has successfully expanded the known diversity of thiopeptides by identifying numerous novel, putative BGCs. nih.govacs.org

Bioinformatics Analysis: Once a putative BGC is identified, bioinformatics tools can be used to predict the structure of the resulting thiopeptide. plos.orgpolimi.it By analyzing the sequence of the precursor peptide gene and the types of modifying enzymes present in the cluster, researchers can make an educated guess about the final chemical structure. plos.org This was instrumental in linking the presence of tfuA-ycaO gene pairs in BGCs to the formation of the rare thioamide moiety found in thiopeptin. nih.gov This predictive power guides the targeted isolation and characterization of new compounds and facilitates the discovery of novel biosynthetic enzymes. uea.ac.uknih.gov

Future Research Directions in Thiopeptin Ba Biology and Chemistry

Elucidation of Undiscovered Biosynthetic Enzymes and Mechanisms

The biosynthesis of thiopeptides is a complex process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications (PTMs). ias.ac.in Although the biosynthetic gene cluster (tpn) for thiopeptins has been identified in Streptomyces tateyamensis, a complete understanding of all the enzymatic steps and regulatory mechanisms is yet to be achieved. nih.gov

Future research will likely focus on several key areas:

Core Macrocycle Formation: A central mystery in the biosynthesis of series 'a' and 'b' thiopeptides, including Thiopeptin (B1257131) BA, is the precise mechanism of the [4+2] cycloaddition that forms the core dehydropiperidine or piperidine (B6355638) ring. nih.gov Unlike the formation of the pyridine (B92270) ring in series 'd' thiopeptides, it is not fully understood how this macrocyclization retains the N-terminal portion of the peptide. nih.gov Identifying and characterizing the specific enzymes responsible for this crucial step is a primary goal.

Thioamide Installation: The thioamide moiety is a rare feature in natural products and is present in all thiopeptins. nih.govrsc.org While a TfuA–YcaO protein pair has been identified as responsible for this modification, the exact biochemical mechanism, including the sulfur source and transfer, requires deeper investigation. rsc.orgelifesciences.org Studies have confirmed that thioamidation occurs before the maturation of the bicyclic scaffold, which adds to our understanding of the biosynthetic logic. rsc.org

Tailoring Enzymes: The full complement of tailoring enzymes that decorate the thiopeptin scaffold is not completely known. Genome mining of biosynthetic gene clusters (BGCs) suggests the existence of uncharacterized enzymes responsible for modifications that contribute to the structural diversity and biological activity of thiopeptides. nih.govfrontiersin.org Future work should aim to discover these novel enzymes and elucidate their functions, which could be harnessed for bioengineering purposes. For instance, the enzyme TpnL was identified as an F420H2-dependent dehydropiperidine reductase responsible for forming the piperidine ring characteristic of some thiopeptins. nih.gov The discovery of other such enzymes is anticipated.

Rational Design and De Novo Synthesis of Novel Thiopeptin Scaffolds

The significant antibacterial properties of thiopeptides are often counterbalanced by poor pharmacological profiles, such as low aqueous solubility, which has limited their clinical development. nih.gov Rational design and synthesis of novel scaffolds based on the Thiopeptin BA framework offer a promising strategy to overcome these limitations. researchgate.netnih.gov

Key future research avenues include:

Precursor Peptide Engineering: As ribosomally synthesized peptides, thiopeptides are amenable to genetic manipulation. Site-directed mutagenesis of the precursor peptide gene can be used to introduce natural or non-canonical amino acids (ncAAs). pnas.org This approach allows for probing the substrate specificity of the biosynthetic enzymes and generating novel analogs with potentially improved properties. pnas.org However, a significant challenge is ensuring that the downstream modification enzymes can process the altered peptide sequence. acs.org

Hybrid Biosynthesis and Chemoenzymatic Synthesis: Combining elements from different biosynthetic pathways or integrating chemical synthesis with enzymatic transformations provides powerful toolkits for creating novel structures. nih.govresearchgate.net Engineered leader peptides could be designed to recruit enzymes from different thiopeptide pathways, leading to hybrid molecules. researchgate.net Furthermore, chemoenzymatic strategies can overcome the limitations of purely biological or chemical approaches, allowing for targeted modifications that are difficult to achieve otherwise. nih.gov

Total Synthesis: While economically challenging for mass production, total chemical synthesis offers the highest degree of control over the final structure and is an invaluable tool for creating specific analogs for structure-activity relationship (SAR) studies. pnas.org Advances in synthetic methodologies could make this approach more feasible for exploring chemical space around the thiopeptin scaffold. nih.gov The ultimate goal of these efforts is to generate new thiopeptide-based molecules with enhanced efficacy, better solubility, and expanded activity spectra against drug-resistant pathogens or other diseases. researchgate.netsjtu.edu.cn

Exploration of New Molecular Targets for Biological Activities

Thiopeptides are primarily known for their potent antibacterial activity, which they exert by inhibiting protein synthesis. asm.org They typically bind to either the L11 protein/23S rRNA complex on the large ribosomal subunit or the elongation factor Tu (EF-Tu). nih.govasm.orgmdpi.com However, the biological activities of this molecular class are surprisingly broad, encompassing anticancer, antiplasmodial, and immunosuppressive effects, suggesting the existence of other molecular targets. nih.govmdpi.com

Future research should be directed towards:

Identifying Targets for Non-Antibacterial Activities: Many thiopeptides exhibit potent activity against cancer cell lines and the Plasmodium falciparum parasite responsible for malaria. nih.govmdpi.com For example, some thiostrepton (B1681307) analogs have been shown to target not only the parasite's apicoplast ribosome but also its proteasome. mdpi.com A recent study also revealed that a thiostrepton variant could induce host autophagy, presenting a new mechanism for combating intracellular pathogens. sjtu.edu.cndp.tech Identifying the specific molecular partners for these activities is crucial for developing thiopeptides as therapeutics for diseases other than bacterial infections.

Unraveling Unknown Mechanisms of Action: For certain classes of thiopeptides, such as those with large 35-membered macrocycles, the molecular target remains unknown despite their strong antibacterial activity. nih.govmdpi.com this compound is structurally similar to thiostrepton and is presumed to target the ribosome. nih.govresearchgate.net However, de novo discovery platforms have shown that engineered thiopeptide scaffolds can be designed to inhibit entirely new targets, such as the human TNIK kinase, demonstrating the scaffold's versatility. acs.org

Probing Structure-Target Relationships: A key challenge is to determine which structural features of the thiopeptide scaffold are essential for binding to different biological targets. hofstra.edu By creating libraries of this compound analogs through the methods described in section 9.2 and screening them against various cellular targets, researchers can map the specific interactions that govern their diverse biological effects.

Advanced Understanding of Thiopeptin-Host and Thiopeptin-Microbe Interactions at the Molecular Level

Thiopeptides are natural products that mediate complex interactions between the producing organism and other microbes in its environment. researchgate.net The discovery of thiopeptide biosynthetic gene clusters in the human microbiome suggests they may also play a role in host-microbe interactions and human health. sjtu.edu.cnnih.govfrontiersin.org A deeper molecular understanding of these interactions is essential.

Future research should focus on:

Host Self-Resistance Mechanisms: The producing organism, Streptomyces tateyamensis, must protect itself from the potent antibiotic it synthesizes. For other thiopeptide producers, resistance is conferred by mechanisms such as methylation of the 23S rRNA. frontiersin.org Investigating the specific self-resistance mechanisms for this compound will provide insights into antibiotic resistance and may reveal new enzymatic tools for molecular biology.

Ecological Role in Microbial Communities: Bacteria secrete thiopeptides to gain a competitive advantage against other, primarily Gram-positive, species. researchgate.net Studying the effect of this compound on mixed microbial populations at a molecular level can elucidate its ecological function. This includes understanding how it shapes microbial community structure and how other microbes may develop resistance. emerginginvestigators.orgasm.org

Role in the Human Microbiome: The presence and expression of thiopeptide BGCs in bacteria of the human microbiota is a remarkable finding. nih.gov This suggests that molecules like this compound could be involved in maintaining microbial balance or influencing host health and disease. researchgate.netfrontiersin.org Research is needed to identify the specific roles these molecules play in microbe-microbe and microbe-host signaling within the complex ecosystem of the human body. mmsl.cznih.gov

Development of Biotechnological Platforms for Sustainable Production and Diversification

The structural complexity of this compound makes its chemical synthesis on a large scale impractical. Therefore, biotechnological production methods are essential for both research and potential therapeutic applications. Developing robust and efficient platforms for production is a critical area of future research.

Key directions for development include:

Heterologous Expression Systems: Moving the this compound biosynthetic gene cluster into a more genetically tractable and faster-growing host, such as Escherichia coli or other Streptomyces species, can streamline production and facilitate genetic engineering. frontiersin.orgnih.gov This approach helps to overcome issues with low yields or complex regulation in the native producer. nih.gov

Cell-Free Biosynthesis Platforms: Reconstituting the entire biosynthetic pathway in a cell-free system offers unprecedented control over the production process. nih.gov These platforms, such as the FIT (Flexible In-vitro Translation) system, allow for the rapid synthesis and screening of numerous thiopeptide analogs by easily incorporating modified substrates, including ncAAs. researchgate.net This technology is ideal for generating molecular diversity and exploring structure-activity relationships. acs.orgnih.gov

Sustainable and Scalable Fermentation: For any potential commercial application, fermentation processes must be optimized for yield, scalability, and sustainability. basf.comaciesbio.com This involves metabolic engineering of the production host to increase precursor supply, optimizing fermentation conditions, and developing greener downstream processing methods. oxfordglobal.comnih.gov The goal is to create economically viable and environmentally friendly platforms for the large-scale production of this compound and its derivatives. basf.comaciesbio.com

Q & A

Q. How can conflicting bioactivity results between academic labs be systematically investigated?

  • Methodological Answer: Conduct a collaborative interlaboratory study:

Share standardized reagents (e.g., ribosomes, this compound batches).

Harmonize protocols (e.g., incubation time, temperature).

Use meta-analysis to identify confounding variables (e.g., solvent purity, bacterial growth phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.